molecular formula C12H12N2O3S2 B1237312 2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B1237312
M. Wt: 296.4 g/mol
InChI Key: FKAZWCQRSJHSCC-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(1-methyl-2-pyrrolyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid is an alanine derivative.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of thiazolidin-4-ones, similar to the compound , have been synthesized and tested for their antitumor properties. For instance, 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, which bear structural resemblance, demonstrated moderate antitumor activity against several malignant tumor cells (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Various thiazolidin-4-one derivatives, related to the compound , have been synthesized and evaluated for their antimicrobial properties. For example, compounds like N-[5-methyl-2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]undec-10-enamide have been assessed for their biological activity, including their potential as antimicrobial agents (Rahman et al., 2005).

Green Chemistry Principles in Synthesis

The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which are structurally related, employs green chemistry principles by using water as the optimal reaction medium. This approach aligns with sustainable and environmentally friendly methods in chemical synthesis (Horishny & Matiychuk, 2020).

Aldose Reductase Inhibition

Compounds like (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, related to the subject compound, have shown significant potential as aldose reductase inhibitors. This enzyme is crucial in the management of diabetic complications, making these compounds relevant in diabetes research (Kučerová-Chlupáčová et al., 2020).

Physicochemical and Solubility Studies

Research into the solubility and physicochemical properties of similar thiazolidine derivatives has been conducted. These studies are essential for understanding the pharmacokinetic profile and the potential therapeutic applications of such compounds (Volkova et al., 2020).

properties

Product Name

2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C12H12N2O3S2/c1-7(11(16)17)14-10(15)9(19-12(14)18)6-8-4-3-5-13(8)2/h3-7H,1-2H3,(H,16,17)/b9-6-

InChI Key

FKAZWCQRSJHSCC-TWGQIWQCSA-N

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2C)/SC1=S

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

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